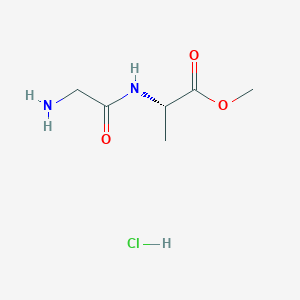

H-Gly-ala-ome hcl

Descripción

Significance of Dipeptide Derivatives in Synthetic Chemistry and Biochemical Probes

In synthetic chemistry, dipeptides serve as foundational units for the synthesis of complex polypeptides and peptidomimetics. The controlled, stepwise addition of these building blocks is a cornerstone of both solution-phase and solid-phase peptide synthesis (SPPS). scbt.com The use of protected dipeptides can streamline the synthesis of long peptide chains by reducing the number of coupling and deprotection steps. Furthermore, dipeptide methyl esters are crucial intermediates in the synthesis of various biologically active molecules. For instance, they have been employed in the synthesis of novel isoquinoline (B145761) dipeptides with potential antimicrobial and antifungal activities. frontiersin.org

Dipeptide derivatives have also emerged as powerful biochemical probes. Their inherent biocompatibility and biodegradability make them suitable for in vivo applications. By conjugating dipeptides to fluorescent dyes like fluorescein (B123965) or coumarin, researchers can create probes to study cellular processes. acs.org For example, fluorescently labeled dipeptides have been used to investigate the activity of peptide transporters, which are crucial for the intestinal absorption of peptide-based drugs. acs.org Moreover, self-assembling dipeptides can form fluorescent nanoparticles, offering a platform for developing advanced cellular imaging probes and targeted drug delivery systems. nih.gov These nanostructures can exhibit enhanced photostability compared to traditional organic dyes. nih.gov

Historical Context of Small Peptide Building Blocks in Research

The journey of utilizing small peptide building blocks in research is intrinsically linked to the evolution of peptide synthesis. The concept of stepwise peptide assembly has been understood for nearly a century, with early work by Fischer and Fourneau who also coined the term "peptide". nih.gov A significant breakthrough came in 1932 when Bergmann and Zervas introduced the carbobenzoxy (Cbz) group as a reversible Nα-protecting group, a crucial development for controlled peptide synthesis. nih.gov

However, it was the pioneering work of Robert Bruce Merrifield in the 1960s that revolutionized the field with the development of solid-phase peptide synthesis (SPPS). wikipedia.orgvapourtec.com This technique, for which Merrifield was awarded the Nobel Prize in Chemistry in 1984, involves anchoring the initial amino acid to a solid resin support and then sequentially adding protected amino acid building blocks. wikipedia.orgpeptide.com This approach dramatically simplified the purification process and enabled the synthesis of longer and more complex peptides. vapourtec.com The introduction of new protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (t-butyloxycarbonyl), along with specialized resins, further refined SPPS and made it the dominant method for peptide synthesis. nih.govwikipedia.org This evolution has made a vast array of custom peptides, built from small building blocks like H-Gly-Ala-OMe HCl, readily accessible for research.

Scope and Research Imperatives for this compound

This compound is a valuable compound in biochemical research and pharmaceutical applications. Its methyl ester group enhances its solubility and stability, making it an excellent choice for various synthesis processes. chemimpex.com The primary research imperative for this compound lies in its role as a fundamental building block in peptide synthesis. chemimpex.com

Detailed Research Findings:

Researchers frequently utilize this compound and its isomers, such as Ala-Gly-OMe HCl, in the synthesis of bioactive peptides and for drug discovery purposes. chemimpex.com Its structure allows it to mimic natural peptide fragments, facilitating the exploration of novel therapeutic agents. chemimpex.com For example, in the total synthesis of sarcodactylamide, a cyclic octapeptide of plant origin, Boc-Ala-Gly-OMe was used as one of the four key dipeptide units. nih.gov This highlights the compound's utility in the modular synthesis of complex natural products.

Furthermore, dipeptide methyl esters like this compound are employed in studies of enzyme activity and protein interactions. chemimpex.com They can serve as substrates or inhibitors in enzymatic assays, helping to elucidate the mechanisms of cellular processes. chemimpex.com In neuroscience research, these small peptide derivatives are used to investigate neurotransmitter functions and identify potential therapeutic targets. chemimpex.com

The versatility of this compound is also evident in its application in the development of diagnostic tools, particularly in assays designed to measure enzyme activity or protein levels. chemimpex.com Its favorable reactivity and compatibility with a wide range of coupling reagents make it a preferred choice in many peptide coupling reactions. chemimpex.com The hydrochloride salt form provides optimal stability and simplifies handling in a laboratory setting. chemimpex.com

| Property | Value | Reference |

| Chemical Name | Glycine-Alanine Methyl Ester Hydrochloride | |

| Synonyms | This compound, (S)-Methyl 2-(2-aminoacetamido)propanoate hydrochloride | nextpeptide.com |

| CAS Number | 59095-76-0 | nextpeptide.com |

| Molecular Formula | C6H13ClN2O3 | |

| Molecular Weight | 196.63 g/mol |

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C6H13ClN2O3 |

|---|---|

Peso molecular |

196.63 g/mol |

Nombre IUPAC |

methyl (2S)-2-[(2-aminoacetyl)amino]propanoate;hydrochloride |

InChI |

InChI=1S/C6H12N2O3.ClH/c1-4(6(10)11-2)8-5(9)3-7;/h4H,3,7H2,1-2H3,(H,8,9);1H/t4-;/m0./s1 |

Clave InChI |

MRSZXYSIBHQNOR-WCCKRBBISA-N |

SMILES isomérico |

C[C@@H](C(=O)OC)NC(=O)CN.Cl |

SMILES canónico |

CC(C(=O)OC)NC(=O)CN.Cl |

Origen del producto |

United States |

Conformational Analysis and Structural Characterization in Research Environments

Spectroscopic Investigations of Molecular Conformation

Spectroscopic methods are indispensable for characterizing the three-dimensional structure and dynamics of peptides. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Circular Dichroism (CD) spectroscopy each provide unique insights into the molecular framework of H-Gly-Ala-OMe HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for obtaining high-resolution structural information on peptides in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions of atomic nuclei, a detailed picture of the molecular geometry and conformation can be constructed.

Proton (¹H) NMR spectroscopy is routinely used to confirm the identity and purity of this compound. The chemical shifts of the protons are sensitive to their local electronic environment, providing a distinct fingerprint of the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are observed. For instance, the protons of the glycine (B1666218) and alanine (B10760859) residues, as well as the methyl ester group, resonate at characteristic chemical shifts. The integration of these signals confirms the relative number of protons in each environment, and the coupling patterns provide information about neighboring protons, aiding in the assignment of the resonances.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound and Related Dipeptides

| Proton | This compound (δ, ppm) |

| Glycine NH | ~6.1 (broad singlet) vulcanchem.com |

| Alanine NCH | ~4.6 (multiplet) vulcanchem.com |

| Methyl ester (COOCH₃) | ~3.7–3.8 (singlet) vulcanchem.com |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the peptide. The chemical shifts of the carbonyl carbons are particularly sensitive to the peptide's conformation and hydrogen bonding interactions.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Gly-Ala Sequences

| Carbon | Representative Chemical Shift (δ, ppm) |

| Ala C=O (in Ala-Gly) | Downfield of Ala-Ala C=O researchgate.net |

| Gly C=O (in Gly-Ala) | Upfield of Gly-Gly C=O researchgate.net |

Note: Specific chemical shift values for this compound require experimental determination and can be influenced by solvent and pH.

Two-dimensional (2D) NMR techniques are crucial for determining the through-bond and through-space correlations between nuclei, which are essential for a detailed conformational analysis.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, even if they are not directly connected by chemical bonds. This is invaluable for identifying folded or compact conformations.

gCOSY (gradient Correlation Spectroscopy) reveals scalar couplings between protons, typically those on adjacent carbons, helping to assign the spin systems of the amino acid residues.

For peptides containing the Gly-Ala sequence, 2D NMR studies have been instrumental. For example, in the study of cyclopeptides, 2D NMR analysis was used to elucidate the structure. internationalscholarsjournals.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

In the IR spectrum of this compound, characteristic absorption bands for the amide and ester functional groups are observed. The positions of the amide I (primarily C=O stretching) and amide II (N-H bending and C-N stretching) bands are sensitive to the peptide's secondary structure and hydrogen bonding patterns. For instance, a sharp doublet observed around 3260 cm⁻¹ can confirm the complete deprotonation of the amino group in related peptide esters. core.ac.uk The presence of ester and amide C=O stretching bands, along with N-H bands, are key indicators in the IR spectra of such compounds. researchgate.net

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amide A | N-H stretch | ~3300-3400 |

| Amide I | C=O stretch | ~1650 |

| Amide II | N-H bend, C-N stretch | ~1550 |

| Ester C=O | C=O stretch | ~1740 |

Note: The exact positions of the absorption bands can be influenced by the physical state (solid or solution) and intermolecular interactions.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of Related Peptides

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is a highly sensitive technique for investigating the secondary structure of peptides and proteins.

While this compound itself is a small molecule and does not exhibit a well-defined secondary structure like a helix or sheet, CD spectroscopy is crucial for studying larger peptides containing the Gly-Ala motif. The substitution of glycine with alanine can have significant effects on the conformation and stability of peptide structures. For example, in triple-helical peptides, a Gly-to-Ala substitution can lead to a marked decrease in thermal stability and a perturbation of the triple-helical structure. nih.govnih.gov CD studies have also shown that the handedness of self-assembled nanostructures formed by lipotripeptides containing a Gly-Ala-Ala sequence is influenced by the chirality of the central alanine residue. researchgate.net The interpretation of CD spectra of dipeptide complexes can be complex, but it provides valuable information on the conformational dissymmetry of the molecule. cdnsciencepub.com

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the molecular-level analysis of peptides like this compound, providing precise information on molecular weight and purity.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique widely used to determine the molecular weight of peptides and proteins. In the analysis of this compound, MALDI-TOF can verify the compound's identity by detecting its molecular ion, typically the protonated species [M+H]⁺. wiley-vch.de Given the molecular formula C₆H₁₃ClN₂O₃, the theoretical molecular weight is 196.63 g/mol . vulcanchem.comnih.gov

A key application of MALDI-TOF in this context is the assessment of sample purity, specifically by detecting the presence of polymers. The free amine forms of amino acid esters are known to be susceptible to spontaneous polymerization. rsc.org While the hydrochloride salt form of this compound enhances its stability, improper handling or storage could potentially lead to the formation of di- or tri-peptide impurities. rsc.orgwikipedia.org MALDI-TOF analysis would reveal these as peaks at corresponding higher mass-to-charge ratios.

Table 1: Hypothetical MALDI-TOF MS Data for this compound Analysis

| Species | Theoretical m/z | Observation | Interpretation |

| [M+H]⁺ | 197.64 | Major Peak | Confirms molecular weight of the monomer. |

| [M+Na]⁺ | 219.62 | Minor Peak | Common sodium adduct. |

| [2M+H]⁺ | 394.28 | Trace/Absent | Indicates the degree of dimerization (polymerization). |

This table is illustrative and represents expected outcomes from a typical MALDI-TOF analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. It is frequently employed to monitor the progress of reactions, such as peptide synthesis involving this compound. tu-darmstadt.de

In a typical setup, Reverse-Phase HPLC (RP-HPLC) separates the components of a reaction mixture based on their hydrophobicity. The eluent is then introduced into the mass spectrometer, which identifies each component by its mass-to-charge ratio. This allows researchers to track the consumption of reactants (e.g., this compound) and the formation of the desired product in real-time. researchgate.net Techniques like Multiple Reaction Monitoring (MRM) can be used for highly specific and sensitive quantification of the target analytes. nih.gov

Table 2: Illustrative LC-MS Monitoring of a Dipeptide Coupling Reaction

| Time Point | Reactant Peak Area (this compound) | Product Peak Area | Interpretation |

| T = 0 min | 100% | 0% | Reaction start. |

| T = 30 min | 65% | 35% | Reaction proceeding. |

| T = 60 min | 20% | 80% | Reaction nearing completion. |

| T = 90 min | <5% | >95% | Reaction complete. |

This table provides a simplified example of how LC-MS data can be used to follow reaction kinetics.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. While a specific crystal structure for this compound is not prominently published, analysis of the closely related compound glycyl-L-alanine hydrochloride (GLAH) provides significant insight. A study on GLAH determined that it crystallizes in a monoclinic system with the space group P2₁. akjournals.com

This type of analysis provides exact data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. For peptides, it reveals the geometry of the peptide backbone and the orientation of the amino acid side chains. upc.edu Such structural data is crucial for understanding intermolecular interactions, like hydrogen bonding, which dictate the crystal packing. nih.govacs.org

Table 3: Crystallographic Data for Glycyl-L-alanine hydrochloride (GLAH)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | akjournals.com |

| Space Group | P2₁ | akjournals.com |

Note: This data is for the closely related compound without the methyl ester group and serves as a structural analogue.

Stability and Handling Considerations for Research Applications

The stability and proper handling of this compound are critical for its effective use in research. The compound is supplied as a hydrochloride salt, which confers significant advantages over its free amine counterpart. chemimpex.comrsc.org

Stability:

Enhanced Stability: The hydrochloride salt form is more stable and less prone to spontaneous polymerization compared to the free amino acid ester. rsc.orgwikipedia.org This makes it more suitable for long-term storage. bachem.com

Hydrolysis: The compound is susceptible to hydrolysis, particularly under alkaline conditions, which would cleave the ester and peptide bonds. vulcanchem.com

Storage Conditions: Recommended storage is typically in a cool, dry environment. Specific recommendations vary by supplier but often include temperatures from 0-8°C or frozen at -20°C for long-term stability. chemimpex.comcaymanchem.commedchemexpress.com The material can be hygroscopic. chemicalbook.com

Handling:

Ease of Handling: As a crystalline solid, the hydrochloride salt is easier to weigh and handle than the often volatile and unstable free amine. rsc.orgchemicalbook.com

Solubility: It is highly soluble in polar solvents like water and methanol (B129727). vulcanchem.com For use in reactions, it is often neutralized in situ with a non-nucleophilic base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) to generate the reactive free amine. rsc.org

Table 4: Summary of Stability and Handling Profile

| Parameter | Guideline | Rationale/Reference |

| Form | Hydrochloride Salt | Enhances stability, prevents polymerization, ease of handling. chemimpex.comrsc.orgbachem.com |

| Storage Temperature | 0-8°C or -20°C | Preserves chemical integrity and prevents degradation. chemimpex.comcaymanchem.commedchemexpress.com |

| Storage Atmosphere | Inert, dry atmosphere | Material can be hygroscopic and is incompatible with strong oxidizing agents. chemicalbook.com |

| pH Sensitivity | Avoid alkaline conditions | Susceptible to hydrolysis. vulcanchem.com |

| In-Use Handling | Neutralize in situ before use in coupling reactions | To generate the nucleophilic free amine required for peptide bond formation. rsc.org |

Biochemical and Enzymatic Interaction Studies

H-Gly-Ala-OMe HCl as an Enzyme Substrate

This compound and structurally similar peptides are frequently employed as substrates to probe the mechanisms of various enzymes, particularly proteases. The presence of a peptide bond between glycine (B1666218) and alanine (B10760859), coupled with a methyl ester at the C-terminus, makes it susceptible to enzymatic cleavage and modification.

The specificity of proteolytic enzymes is a critical area of study, and small peptide substrates are essential for these investigations. Papain, a cysteine protease with relatively broad substrate specificity, has been extensively studied for its ability to catalyze reactions involving amino acid esters and dipeptides.

Research has shown that papain can polymerize monomers of amino acids like glycine and alanine. acs.org The enzyme's affinity, however, differs between amino acids; for instance, the affinity of papain for alanine is markedly higher than for glycine. researchgate.net Studies on the chemoenzymatic polymerization of di- or tripeptides containing glycine and alanine have revealed that both transamidation and hydrolysis can occur. acs.org The specific sequence of the amino acids within a dipeptide monomer is crucial for substrate recognition by the enzyme during polymerization. acs.org While direct studies focusing exclusively on this compound are limited, research on the closely related Ala-Gly ethyl ester (AlaGly-OEt) shows that papain can utilize such dipeptides. acs.org This suggests that this compound is a plausible substrate for investigating papain's specificity, with the expectation that the Gly-Ala sequence would influence the rate and type of enzymatic reaction compared to its Ala-Gly counterpart.

Enzymes that interact with this compound can catalyze two primary competing reactions: hydrolysis and transpeptidation.

Hydrolysis: This is the cleavage of a peptide or ester bond by the addition of water. In the case of this compound, this can result in the formation of H-Gly-Ala-OH (cleavage of the ester bond) or glycine and alanine methyl ester (cleavage of the peptide bond). Studies involving papain and alanine methyl ester (Ala-OMe) have shown that hydrolysis of the ester group is a significant side reaction that competes with polymerization. researchgate.netacs.org

Transpeptidation: This is the transfer of one amino acid or peptide from another, resulting in the formation of a new peptide bond. Using dipeptides like H-Gly-Ala-OMe as monomers, enzymes like papain can catalyze polymerization to form longer polypeptide chains. acs.org This process has been observed with dipeptides containing glycine and alanine, where rapid chain propagation can sometimes minimize competing hydrolysis reactions. acs.org The balance between hydrolysis and transpeptidation can be influenced by reaction conditions such as pH, substrate concentration, and the ratio of organic solvents. bas.bg

Kinetic analysis, which measures reaction rates under varying conditions, is fundamental to understanding enzyme-substrate interactions. The Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) are key parameters derived from such studies. nih.gov While specific kinetic data for this compound is not extensively documented, data from related substrates provides insight into how it might behave.

For example, the enzymatic hydrolysis of different alanine esters by papain has been quantified, showing how the nature of the ester group affects the reaction. The benzyl (B1604629) ester of alanine (Ala-OBzl) was found to be the most reactive monomer, with lower rates of hydrolysis compared to methyl (Ala-OMe) and ethyl (Ala-OEt) esters under specific conditions. researchgate.netacs.org

| Substrate | Hydrolysis Product (%) | Experimental Conditions | Source |

|---|---|---|---|

| Ala-OMe | 40 ± 6% | 1 U/mL of papain, 40°C | researchgate.netacs.org |

| Ala-OEt | 20 ± 2% | ||

| Ala-OBzl | 11 ± 4% |

This data illustrates that even small modifications to the substrate molecule can significantly impact enzyme kinetics. A full kinetic analysis of this compound would similarly involve measuring the rate of its consumption or product formation by a specific enzyme under controlled conditions to determine its Kₘ and Vₘₐₓ values. nih.gov

Role in Protein Interaction Studies

Short peptides like this compound are used in studies examining protein interactions to help understand cellular processes. chemimpex.comnetascientific.com They can act as molecular probes to investigate the binding sites and specificity of receptors or enzymes. Because of their defined structure, they can be used in competitive binding assays to displace larger, more complex ligands, thereby helping to characterize the binding pocket of a target protein. Peptides are known to act as signaling molecules and can interfere with protein-protein interactions that are fundamental to many biological processes. acs.org

Applications in Biochemical Assays for Enzyme Activity

A primary application for simple peptide derivatives is in the development of biochemical assays to measure enzyme activity. chemimpex.comnetascientific.com Dipeptides are often used as substrates in assays for various peptidases. medchemexpress.com In a typical assay, the cleavage of the peptide substrate by the enzyme is monitored over time. For example, in fluorogenic assays, a peptide is linked to a fluorescent molecule that is quenched; upon cleavage of the peptide bond, the fluorophore is released, and the resulting increase in fluorescence is proportional to enzyme activity. nih.gov Although specific assays developed with this compound are not prominently featured in the literature, its structure makes it a suitable candidate for a substrate in assays for dipeptidases or other proteases with specificity for Gly-Ala linkages.

Exploration of Mimetic Properties of Natural Peptide Structures

Peptide mimetics are compounds designed to replicate the structure and function of natural peptides. unc.edu This approach is used to overcome the limitations of natural peptides, such as their rapid degradation by proteases in vivo. unc.edu Short peptides with a defined sequence serve as excellent models for studying the more complex hierarchical assembly of large proteins like collagen. biorxiv.org Compounds such as Ala-Gly-OMe HCl are employed to mimic natural peptide structures, which allows for the exploration of novel therapeutic agents. chemimpex.com By studying how these simple mimetics fold, assemble, and interact with other molecules, researchers can gain insight into the forces that govern the structure and function of their natural, more complex counterparts. The introduction of modifications, such as changing amino acids or their stereochemistry, can enhance stability while retaining the essential structural features required for biological activity. unc.edu

Advanced Applications in Peptide Chemistry Research

Building Block in De Novo Peptide Synthesis

De novo peptide synthesis, the stepwise construction of a peptide chain, is a cornerstone of peptide chemistry. H-Gly-Ala-OMe HCl, with its unprotected N-terminus and C-terminal methyl ester, is well-suited for elongation, allowing for the systematic addition of amino acids to build longer peptide sequences.

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted technique where a peptide chain is assembled on an insoluble polymer support. While direct examples detailing the use of this compound to initiate SPPS are not prevalent—as SPPS typically commences with a C-terminal amino acid anchored to the resin—its conceptual application lies in solution-phase fragment condensation onto a resin-bound peptide. In such a scenario, a protected derivative of Gly-Ala would be coupled to the N-terminus of a peptide chain growing on the solid support. The methyl ester of this compound would need to be saponified to the corresponding carboxylic acid and its N-terminus protected (e.g., with Fmoc or Boc) prior to activation and coupling. This approach is particularly useful for introducing dipeptide units, which can sometimes improve coupling efficiency and reduce the risk of certain side reactions, such as diketopiperazine formation, that can occur at the dipeptide stage on the resin. peptide.com

The general cycle of SPPS involves the repeated cleavage of the Nα-protecting group, washing, coupling of the next protected amino acid, and further washing. bachem.com The use of pre-formed dipeptide units like a protected Gly-Ala derivative can streamline the synthesis of longer peptides.

Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, involves the stepwise elongation of a peptide chain in a homogeneous solution. bachem.comchempep.com In this methodology, this compound is an excellent starting material for N-to-C directional synthesis. The free amino group of this compound can be coupled with an N-protected amino acid, which has its carboxyl group activated by a coupling reagent.

For instance, an N-protected amino acid (e.g., Boc-Val-OH) can be activated and reacted with this compound to form the protected tripeptide Boc-Val-Gly-Ala-OMe. Following the coupling reaction, the product is typically purified to remove excess reagents and by-products before the N-terminal protecting group (Boc) is removed to allow for the next coupling cycle. LPPS offers the advantage of allowing for the purification of intermediates at each step, which can lead to a final product of very high purity. bachem.com This strategy is particularly economical for the synthesis of shorter peptides and peptide fragments. mdpi.com

Mechanochemistry, particularly ball milling, has emerged as a green and efficient alternative for peptide bond formation, often reducing or eliminating the need for bulk solvents. sci-hub.seacsgcipr.orguni-ruse.bg Research has demonstrated the successful use of dipeptide hydrochlorides with a C-terminal methyl ester, such as HCl·H-Ala-Gly-OMe, in mechanochemical synthesis. In one study, the reaction of the dipeptide HCl·H-Ala-Gly-OMe with Boc-Val-NCA (N-carboxyanhydride) in a ball mill yielded the protected tripeptide Boc-Val-Ala-Gly-OMe in an 89% yield. rsc.org This highlights the utility of this compound as a nucleophilic component in solvent-minimized mechanochemical coupling reactions, showcasing a sustainable approach to peptide chain elongation. rsc.org

This method's efficiency and reduced environmental impact suggest that this compound is a suitable building block for these innovative synthetic strategies. rsc.orgnih.gov

Role in Convergent and Segment Coupling Strategies

Convergent synthesis is an advanced strategy for producing large peptides and small proteins. Instead of a linear, stepwise addition of single amino acids, pre-synthesized, protected peptide fragments are coupled together. nih.gov This approach minimizes the cumulative errors of a long stepwise synthesis and allows for the purification of intermediate fragments, resulting in a purer final product. nih.gov

This compound is an ideal precursor for one of the smaller fragments in a convergent synthesis. For example, it can be elongated by a few amino acids in a controlled liquid-phase synthesis. The resulting short peptide fragment would then have its C-terminal methyl ester saponified to a carboxylic acid, and the N-terminal protecting group would be removed from another fragment. These two fragments can then be coupled in solution or on a solid support. The use of such dipeptide-derived fragments is a common tactic in convergent strategies to build complex peptide structures. mdpi.comgoogle.com

Impact on Racemization Control in Peptide Synthesis

A significant challenge in peptide synthesis, particularly during fragment coupling, is the risk of racemization of the C-terminal amino acid of the carboxylic component upon activation. highfine.com The alanine (B10760859) residue in this compound, being a chiral amino acid, makes this dipeptide a useful tool for studying the factors that influence racemization during subsequent coupling reactions. For instance, after saponification and N-terminal protection to yield a fragment like Z-Gly-Ala-OH, this dipeptide can be coupled to another amino acid or peptide ester. The extent of racemization of the alanine residue can then be quantified to evaluate the effectiveness of different coupling conditions.

The choice of coupling reagent and any accompanying additives is critical for minimizing racemization. highfine.com Additives form active esters that are reactive enough for efficient coupling but are less prone to racemization than the intermediates formed with coupling reagents alone. highfine.com

HATU/HOAt: The coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often used in conjunction with the additive HOAt (1-Hydroxy-7-azabenzotriazole). HOAt is known to be more effective at suppressing racemization than the more traditional additive HOBt (1-Hydroxybenzotriazole), due to the neighboring group participation of the pyridine (B92270) nitrogen. researchgate.netacs.org The combination of HATU and HOAt is considered one of the most efficient systems for minimizing racemization, especially in challenging segment couplings. researchgate.net

Oxyma Derivatives: In recent years, oxime-based additives have gained prominence as safe and highly effective alternatives to the potentially explosive benzotriazole-based additives. researchgate.netsci-hub.st Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) and its derivatives have demonstrated superior performance in suppressing racemization. rsc.orgbachem.com Studies have shown that Oxyma-based reagents can be even more effective than HOAt in controlling optical purity during both stepwise and segment coupling. rsc.org For example, the use of Oxyma-based phosphates has been shown to facilitate racemization-free peptide segment couplings. nih.govresearchgate.net

The following table summarizes the racemization levels observed with different coupling additives in a model tripeptide synthesis, highlighting the superior performance of Oxyma-B.

| Additive | Coupling Reagent | % D-Isomer (Racemization) |

| HOBt | DIC | High |

| HOAt | DIC | Low |

| OxymaPure | DIC | Very Low |

| Oxyma-B | DIC | Extremely Low |

| Data derived from studies on racemization-prone couplings, such as the synthesis of H-Gly-His-Phe-NH2. rsc.org |

Another study evaluated the extent of racemization for different amino acids with various coupling reagents. The results showed that the combination of DIC/Oxyma was particularly effective at preventing racemization for Fmoc-L-Cys(Trt)-OH. nih.gov

| Coupling Reagent/Additive | % D-Product for Fmoc-L-Cys(Trt)-OH |

| HATU/DIPEA | 2.1 |

| HBTU/DIPEA | 1.8 |

| EDCI/HOBt/DIPEA | 1.1 |

| DIC/Oxyma | 0.0 |

| Data from a study on the coupling of Fmoc-protected amino acids to L-Leu-OtBu. nih.gov |

These studies underscore the critical role of coupling reagents and additives in maintaining the stereochemical integrity of peptides during synthesis. This compound serves as a valuable component in model systems designed to perform such crucial evaluations.

Stereochemical Integrity during Peptide Bond Formation

The preservation of stereochemical integrity at the chiral center of amino acids is paramount during peptide bond formation to ensure the synthesis of a homogenous and biologically active peptide. The L-alanine residue in this compound possesses a chiral α-carbon, making it susceptible to racemization or epimerization under certain reaction conditions.

Epimerization is a significant side reaction in peptide synthesis, potentially leading to the formation of diastereomeric peptides with altered biological activities and purification challenges. nih.gov The mechanism of racemization often involves the formation of an oxazol-5(4H)-one intermediate, which can readily tautomerize to a more stable, achiral form. nih.govbachem.com The rate of this undesirable reaction is influenced by several factors, including the nature of the activating agent, the base employed, reaction temperature, and the structure of the amino acid residues themselves.

Research in peptide synthesis has extensively studied the factors that contribute to the loss of stereochemical purity. The presence of an N-terminal glycine (B1666218) residue, as in this compound, can influence the susceptibility of the adjacent chiral residue to racemization. While glycine itself is achiral, the electronic and steric environment it creates can impact the stability of the oxazolone (B7731731) intermediate.

The choice of coupling reagents is a critical determinant in preserving stereochemical integrity. Reagents are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress racemization by minimizing the lifetime of the highly reactive intermediates that lead to oxazolone formation. bachem.compeptide.com For instance, the use of carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in conjunction with these additives is a common strategy to achieve high coupling efficiency with minimal epimerization. bachem.com

Furthermore, the basicity and steric hindrance of the organic base used for neutralization and catalysis play a crucial role. highfine.com Sterically hindered bases, such as N,N-diisopropylethylamine (DIPEA), are often preferred over less hindered bases like triethylamine (B128534) (TEA) to minimize the abstraction of the α-proton from the chiral center, thereby reducing the risk of racemization. highfine.com

Table 1: Factors Influencing Stereochemical Integrity in Peptide Synthesis

| Factor | Influence on Racemization/Epimerization | Mitigation Strategies |

| Coupling Reagent | Strong activating agents can promote oxazolone formation. | Use of reagents with lower activation energy; addition of racemization suppressants (e.g., HOBt, Oxyma). |

| Base | Strong, non-hindered bases can facilitate α-proton abstraction. | Employ sterically hindered bases (e.g., DIPEA); use of weaker bases where applicable. |

| Temperature | Higher temperatures generally increase the rate of racemization. | Conduct coupling reactions at lower temperatures (e.g., 0 °C to room temperature). |

| Solvent | Polar aprotic solvents can influence the stability of intermediates. | Optimization of solvent systems for specific coupling reactions. |

| Amino Acid Structure | Electron-withdrawing side chains and N-alkylated amino acids can be more prone to racemization. nih.govrsc.org | Careful selection of protecting groups and coupling conditions for sensitive residues. |

Use in Chiral Recognition Studies of Amino Acid Esters

Chiral recognition is a fundamental process in biological systems and a critical aspect of analytical and separation sciences. It involves the differential interaction of a chiral selector with the enantiomers of a chiral analyte. While this compound is not typically used as a chiral selector itself, its structure as a chiral dipeptide ester makes it an important subject in studies aimed at understanding and developing new methods for chiral recognition.

The distinct three-dimensional arrangement of the glycine and L-alanine residues, along with the terminal methyl ester, provides multiple points of potential interaction for a chiral selector. These interactions can include hydrogen bonding, electrostatic interactions, and steric repulsion.

In the context of chiral recognition studies, this compound can be used as a model analyte to test the efficacy of novel chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) or as a substrate in spectroscopic methods like NMR for studying host-guest complexation with chiral receptors. researchgate.netcnr.itchiraltech.com

For example, a study on the chiral recognition of amino acid esters using a glucose-based macrocyclic receptor demonstrated the ability of the receptor to differentiate between the enantiomers of various amino acid methyl esters. nih.govnih.gov The binding affinity and enantioselectivity were found to be dependent on the solvent and the nature of the amino acid side chain. nih.govnih.gov While this study focused on individual amino acid esters, the principles of interaction, such as hydrogen bonding with the ester carbonyl and ammonium (B1175870) group, are directly applicable to understanding how a dipeptide ester like this compound would interact with a chiral receptor.

The phenomenon of self-induced diastereomeric anisochronism (SIDA) in NMR spectroscopy is another area where chiral dipeptides are of interest. researchgate.netcnr.it SIDA relies on the self-association of chiral molecules in solution to form transient diastereomeric dimers, which can be distinguished by NMR. researchgate.netcnr.it The study of dipeptide derivatives in this context helps to elucidate the subtle non-covalent interactions that govern chiral self-recognition.

Table 2: Techniques for Chiral Recognition of Amino Acid and Peptide Derivatives

| Technique | Principle of Chiral Recognition | Role of this compound |

| Chiral HPLC | Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase. chiraltech.com | As a chiral analyte to evaluate the performance of new chiral stationary phases. |

| NMR Spectroscopy | Observation of distinct signals for enantiomers in the presence of a chiral solvating agent or through self-induced diastereomeric anisochronism (SIDA). researchgate.netcnr.it | As a model compound to study the thermodynamics and stereochemical basis of chiral recognition and self-association. |

| Circular Dichroism (CD) Spectroscopy | Differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov | To study conformational changes upon interaction with chiral selectors or to determine enantiomeric purity. nih.gov |

| Mass Spectrometry (MS) | Formation of diastereomeric complexes with a chiral reference compound, leading to different fragmentation patterns or mobilities. | As an analyte in methods developing new chiral selectors for mass spectrometric detection. |

Computational and Theoretical Studies

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations reveal the molecule's flexibility and its preferred shapes, which are crucial for its biological and chemical function.

The conformational landscape of dipeptide esters like H-Gly-Ala-OMe HCl is a balance of steric constraints and non-covalent interactions. Studies on the analogous compound, glycylglycine (B550881) methyl ester (GGMe), using density functional methods and molecular dynamics simulations, provide a strong basis for understanding these preferences. uit.norsc.org In the gas phase, peptidic esters tend to adopt an extended conformation due to a lower propensity for intramolecular hydrogen bonding compared to their amide counterparts. uit.norsc.org For GGMe, the extended C5-form is the most stable geometry in the gas phase. rsc.org

Molecular dynamics simulations allow for the exploration of conformational flexibility in different environments. uit.no In a simulated aqueous environment, the presence of a dielectric continuum weakens intramolecular hydrogen bonds. uit.norsc.org This leads to geometries with less internal strain and more ideal chemical topologies. uit.no For this compound, this suggests that in solution, it would likely favor extended conformations where the backbone dihedral angles (φ, ψ) allow for optimal solvation by water molecules, rather than folded structures stabilized by internal hydrogen bonds. The presence of the methyl group on the alanine (B10760859) residue introduces additional steric considerations that would further influence the accessible conformational space compared to GGMe. Molecular mechanics can be used to investigate the spatial structure of dipeptides, revealing that they can often exist in both folded and extended conformations with small energy differences between them. asianpubs.org

Table 1: Calculated Relative Energies for trans Geometries of Gly-Gly-OMe (GGMe) Analog

| Conformer | Dihedral Angles (φ1, ψ1, φ2, ψ2) | Relative Energy (kcal/mol) |

| C5 | -157.8, 169.5, -169.4, 172.9 | 0.00 |

| C7eq | -78.9, 74.3, -166.5, 175.7 | 1.83 |

| C7ax | 72.8, -75.1, -166.6, 175.7 | 2.57 |

Data adapted from a density functional theory study on the analogous compound glycylglycine methyl ester (GGMe). rsc.org The energies are relative to the minimum energy trans geometry.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor's active site. creative-peptides.comnih.gov For this compound, docking studies could elucidate how it interacts with a target protein. The key interacting groups would be the protonated N-terminal amine, the peptide backbone carbonyl and N-H groups, the methyl ester group, and the alanine side chain.

The binding process would likely involve:

Hydrogen Bonding: The protonated N-terminus is a strong hydrogen bond donor. The carbonyl oxygens of the peptide bond and the ester can act as hydrogen bond acceptors.

Electrostatic Interactions: A significant interaction would be the coulombic attraction between the positively charged ammonium (B1175870) group and negatively charged residues (e.g., aspartate, glutamate) or cofactors in the receptor's binding site.

Hydrophobic Interactions: The methyl side chain of the alanine residue can form van der Waals contacts within hydrophobic pockets of the receptor.

Computer-aided drug design (CADD) techniques, including docking and molecular dynamics, are crucial for designing peptides with optimal binding affinity, stability, and specificity. creative-peptides.com In silico docking studies on other peptide derivatives have successfully predicted binding affinities and interactions with target proteins, validating the utility of this approach. researchgate.netnih.govresearchgate.net

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed picture of the electronic structure, which governs the molecule's reactivity and spectroscopic properties.

Density Functional Theory (DFT) is a robust method for studying the electronic properties of molecules. For the closely related Glycine (B1666218) Methyl Ester Hydrochloride (GMEHCl), DFT calculations using the B3LYP functional with a 6–31++G(d,p) basis set have been used to determine the optimized molecular geometry and compute vibrational frequencies. researchgate.net Similar calculations on this compound would provide the equilibrium geometry and reveal key electronic parameters.

These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. bsu.edu.azjomardpublishing.com A smaller gap suggests higher reactivity. DFT can also be used to map out reaction pathways, for instance, by locating transition state structures for processes like hydrolysis or enzyme-catalyzed reactions. acs.org Studies on other peptides have successfully used DFT to analyze geometries and relative energies, showing good agreement with higher-level methods like MP2. researchgate.net

Table 2: DFT-Calculated Parameters for Glycine Methyl Ester Hydrochloride (GMEHCl) Analog

| Parameter | Value |

| Calculation Level | B3LYP/6–31++G(d,p) |

| HOMO Energy | -8.0 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 7.2 eV |

Data from a DFT study on the analogous compound Glycine Methyl Ester Hydrochloride (GMEHCl). researchgate.net

The solid-state structure and solution behavior of this compound are dominated by intermolecular forces. As a hydrochloride salt, strong ionic and hydrogen bonding interactions are expected.

Hydrogen Bonding: Crystal structure analysis of amino acid hydrochlorides reveals extensive hydrogen bonding networks. The protonated amino group (-NH3+) is a primary hydrogen bond donor, forming strong bonds with the chloride ion (Cl-) and the carbonyl oxygen atoms of neighboring molecules. Hirshfeld surface analysis, derived from crystallographic data, can be used to visualize and quantify these intermolecular contacts. researchgate.netrsc.org For this compound, a network of N-H···Cl and N-H···O=C bonds would be anticipated to define its crystal packing.

Coulombic Interactions: The primary intermolecular force is the electrostatic or Coulombic interaction between the positively charged glycylammonium cation and the negatively charged chloride anion. These ion-ion interactions are fundamental to the stability of the crystal lattice. acs.org In solution, these are modulated by the dielectric constant of the solvent and interactions with solvent molecules. nih.gov

The combination of these interactions dictates the molecule's solubility, crystal structure, and its ability to recognize and bind to biological receptors. acs.org

In Silico Screening and Design of Dipeptide Derivatives

The this compound molecule serves as a scaffold that can be computationally modified to design new derivatives with tailored properties. In silico screening allows for the rapid evaluation of large virtual libraries of these derivatives, accelerating the discovery of new functional molecules. creative-peptides.comnih.govnih.gov

The process typically involves:

Library Generation: A virtual library is created by systematically modifying the this compound structure. Modifications could include substituting the alanine residue with other natural or unnatural amino acids, altering the N-terminal glycine, or changing the C-terminal methyl ester to other alkyl or aryl groups. creative-peptides.combohrium.com

Computational Screening: This library is then screened using high-throughput computational methods. Molecular docking can be used to predict the binding affinity of each derivative to a specific protein target. creative-peptides.comresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate structural features with biological activity or other properties, such as toxicity. nih.govfrontiersin.orgplos.org

Lead Identification: The screening process identifies a smaller subset of "hit" compounds with promising predicted properties. These candidates can then be prioritized for chemical synthesis and experimental validation.

This in silico approach significantly reduces the time and cost associated with traditional experimental screening and has been successfully applied to discover novel peptide-based inhibitors and modulators for various biological targets. nih.govfrontiersin.orgnih.gov

Future Research Directions and Emerging Applications

Development of Novel Peptide Synthesis Methodologies Leveraging H-Gly-Ala-OMe HCl

The conventional methods of peptide synthesis, both in solution and on solid phase, are well-established. However, the demand for more efficient, greener, and specialized synthesis techniques continues to drive innovation. This compound and its constituent parts are central to the development of these new methodologies.

A significant advancement is the use of microwave-assisted synthesis, which drastically reduces reaction times. mdpi.com For instance, a novel solution-phase method employs titanium tetrachloride (TiCl₄) as a condensing agent under microwave irradiation to form peptide bonds. mdpi.com In a model system, alanine (B10760859) methyl ester hydrochloride was successfully coupled with an N-protected phenylalanine to yield the dipeptide in just 20 minutes, a substantial improvement over the 5-6 hours required with conventional heating. mdpi.com This approach is compatible with various protecting groups, including both Fmoc and Boc, and maintains the chiral integrity of the amino acids. mdpi.com

Researchers are also exploring alternative activation strategies that deviate from the standard C→N directional synthesis. The traditional approach requires extensive protection/deprotection steps and uses a large excess of reagents. orgsyn.org Emerging methods focus on activating the amine function, paving the way for an inverse N→C synthesis direction, which mimics natural ribosomal protein synthesis. orgsyn.org Although challenging due to potential epimerization, successful N→C strategies could offer a more atom-economic process. orgsyn.orgchemrxiv.org

Furthermore, this compound is a key intermediate in multi-step solution-phase synthesis of larger, complex peptides and natural products. In the total synthesis of lipovelutibols, for example, a protected dipeptide, Oc-Gly-Ala-OMe, was synthesized as a key fragment (Fragment A) which was later coupled with other peptide fragments to construct the final molecule. nih.govacs.org This fragment-based approach, which relies on the pre-synthesis of simple dipeptides like Gly-Ala-OMe, is crucial for building complex molecular architectures. nih.govacs.org

The table below summarizes a comparative study of a microwave-assisted peptide synthesis method.

| Microwave Power (W) | Reaction Time (min) | Yield (%) |

| 50 | 60 | 65 |

| 100 | 40 | 78 |

| 250 | 20 | 90 |

This interactive table presents data on the optimization of microwave power for the synthesis of the model dipeptide N-Fmoc-L-Phe-L-Ala-OMe, demonstrating the efficiency of higher power settings. mdpi.com

Exploration of this compound in Unconventional Reaction Media

The choice of solvent is critical in peptide synthesis, influencing reaction rates, yields, and side reactions. The exploration of unconventional reaction media aims to improve synthesis efficiency and reduce environmental impact. While traditional solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) are common, research is expanding to include other options.

Pyridine (B92270) has been effectively used as a solvent in conjunction with TiCl₄ as a condensing agent for microwave-assisted peptide synthesis, enhancing the reagent's performance. mdpi.com This represents a move away from more standard solvent systems for this type of coupling.

A significant leap towards "green chemistry" in peptide synthesis is the use of water as a reaction medium. Researchers have reported the first solution-phase peptide synthesis conducted in neat water, utilizing TBTU/HOBt/DIEA under microwave irradiation. mdpi.com While not directly involving this compound in the cited study, this development opens the door for adapting such water-based methodologies for the coupling of simple, often water-soluble, peptide hydrochlorides like this compound. The ability to perform these reactions in benign solvents like water would significantly reduce the generation of hazardous waste.

Advanced Structural Biology Studies on Dipeptide-Enzyme Complexes

Dipeptides like Gly-Ala-OMe are invaluable tools for probing the structure and function of enzymes and transporters. Advanced structural biology techniques, including NMR spectroscopy and computational modeling, are used to understand the precise interactions between these small peptides and their biological targets at a molecular level.

These studies have revealed that specific structural features of dipeptides are crucial for their inhibitory activity against enzymes like chymotrypsin. nih.gov Kinetic analyses have shown that C-terminal methyl esterification is one of the key elements required for strong competitive inhibition. nih.gov High-resolution NMR studies indicate that dipeptide inhibitors can adopt a specific conformation where an intramolecular hydrophobic bond forms, which then interacts with the enzyme's S2 site, preventing the hydrolysis of the methyl ester. nih.gov

Computational methods such as Density Functional Theory (DFT) and Gaussian Accelerated Molecular Dynamics simulations provide further insights. ajol.inforesearchgate.net These studies can determine the most stable conformations of dipeptides and model how they bind to the active site of an enzyme. ajol.info For instance, simulations have shown that the binding of an inhibitory dipeptide can stabilize the enzyme's active site or induce conformational changes that disrupt its catalytic activity. researchgate.net

The interaction of dipeptides with human proton-coupled oligopeptide transporters (PepTs) is another active area of research. mdpi.com Structural studies suggest that a free N-terminus and specific conformations of the carbonyl and carboxylate groups are important for substrate recognition. mdpi.com Understanding how simple dipeptides are recognized and transported across cell membranes is fundamental for drug design and delivery.

The table below details findings from a study on dipeptide inhibitors of chymotrypsin.

| Structural Element | Importance for Inhibitory Activity |

| (2R,3S)-configuration of modified Phe residue | Necessary for activity |

| Phenyl side chain at position 2 | Necessary for activity |

| C-terminal methyl esterification | Necessary for strong activity |

| Intramolecular hydrophobic bonding | Suggested to interact with enzyme S2 site |

This interactive table summarizes the key structural features of a dipeptide inhibitor that are essential for its function, as determined by kinetic and conformational analyses. nih.gov

Integration into Automated Synthesis Platforms for High-Throughput Research

The need to synthesize large numbers of peptides for drug discovery, epitope mapping, and other applications has driven the development of automated and high-throughput synthesis platforms. springernature.com this compound, as a deprotected dipeptide unit, is an ideal building block for these systems, particularly in solution-phase or fragment-based automated synthesis.

Modern peptide synthesis has evolved from the pioneering work of Merrifield on solid-phase peptide synthesis (SPPS) to fully automated systems. springernature.commasterorganicchemistry.com Recent advancements include automated, flow-based methods that significantly accelerate the process of amide bond formation. mdpi.com Microwave-assisted SPPS has also been automated, allowing for the rapid synthesis of complex peptides and reducing synthesis time and costs. acs.org

High-throughput synthesis can also be achieved using techniques like SPOT synthesis, where peptides are synthesized in an array format on a membrane support, such as cellulose (B213188) paper discs. springernature.com This method allows for the parallel synthesis of hundreds or thousands of peptides. In such systems, pre-formed dipeptide units can be valuable for speeding up the assembly of the target peptide sequences. The integration of dipeptide building blocks like Gly-Ala-OMe into these automated workflows can improve the quality and yield of challenging or aggregation-prone sequences. researchgate.net

Role in Advanced Materials Science Applications (e.g., Peptide-Polymer Conjugates, Bio-inspired Materials)

The convergence of peptide chemistry and polymer science has led to the creation of advanced bio-inspired materials with unique properties. Peptides can be conjugated to or incorporated into polymers to create materials with defined sequences and structures, leading to applications in tissue engineering, drug delivery, and nanotechnology.

H-Gly-Ala-OMe serves as a fundamental component in the synthesis of sequence-defined peptidocopolymers. fudan.edu.cn In one approach, monomer units consisting of short peptide sequences are polymerized to create a larger polymer chain with a precisely controlled sequence. For example, a pentapeptide monomer was synthesized using building blocks derived from dipeptides like Boc-Gly-Ala-OMe. fudan.edu.cn This monomer was then polymerized to yield a sequence-defined peptidocopolymer, demonstrating how simple dipeptides can be foundational to creating complex, functional materials. fudan.edu.cn

Another area of interest is the development of polymers from isocyanopeptides, which can self-assemble into well-ordered structures like β-sheets. ru.nl The synthesis of the isocyanopeptide monomers often starts with the formation of a simple dipeptide, such as N-formyl-L-glycyl-alanine methyl ester, which is then further modified. ru.nl These materials have potential applications as scaffolds for catalysts or as matrices for creating nanomaterials. ru.nl

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing H-Gly-Ala-OMe HCl, and how can purity be validated experimentally?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. For SPPS, use Fmoc-protected amino acids with coupling agents like HBTU/DIPEA. Post-synthesis, purify via reverse-phase HPLC using a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA). Validate purity using LC-MS (ESI+) and H/C NMR spectroscopy. Quantify residual solvents (e.g., DMF) via GC-MS .

- Data Contradiction Note : Discrepancies in reported yields may arise from side reactions (e.g., racemization). Re-evaluate coupling times or deprotection steps if purity falls below 95% .

Q. Which analytical techniques are most reliable for characterizing this compound in aqueous versus organic solvents?

- Methodological Answer : Use circular dichroism (CD) spectroscopy to assess secondary structure in aqueous buffers (e.g., PBS, pH 7.4). For organic solvents (e.g., DMSO), employ H NMR in DO or deuterated solvents to monitor ester hydrolysis. Compare retention times in HPLC under both conditions to detect solvent-induced degradation .

Q. How does the hydrochloride salt form influence the compound’s stability during long-term storage?

- Methodological Answer : Conduct accelerated stability studies by storing lyophilized powder at 4°C, 25°C, and 40°C with controlled humidity (e.g., 60% RH). Monitor degradation via HPLC every 30 days. The HCl salt enhances hygroscopicity; use desiccants or argon-filled vials to mitigate moisture uptake .

Advanced Research Questions

Q. What computational models can predict the hydrolysis kinetics of this compound under physiological conditions?

- Methodological Answer : Apply density functional theory (DFT) to model the ester bond’s susceptibility to hydrolysis. Use software like Gaussian or ORCA to calculate activation energies. Validate experimentally via pH-stat titration (pH 7.4, 37°C) and correlate with simulated transition states .

- Data Contradiction Note : Discrepancies between predicted and observed kinetics may arise from solvent effects. Include explicit solvent molecules in simulations or use molecular dynamics (MD) for improved accuracy .

Q. How do structural modifications (e.g., methyl ester vs. free acid) affect the peptide’s bioavailability in cellular uptake studies?

- Methodological Answer : Compare permeability using Caco-2 cell monolayers. Prepare both this compound and its free acid form. Measure apparent permeability () via LC-MS quantification of apical-to-basolateral transport. Esterification typically enhances lipophilicity and absorption .

Q. What strategies resolve contradictory data in literature regarding the compound’s cytotoxicity in mammalian cell lines?

- Methodological Answer : Replicate studies using standardized protocols (e.g., ISO 10993-5). Test cytotoxicity via MTT assay in HEK-293 and HepG2 cells. Control variables include serum concentration (e.g., 10% FBS vs. serum-free) and exposure time (24–72 hrs). Cross-validate with live/dead staining and ATP assays .

Methodological Best Practices

- Literature Review : Prioritize primary sources from PubMed or Web of Science. Use Boolean operators (e.g., "this compound" AND "synthesis") to filter non-relevant hits. Exclude non-peer-reviewed platforms (e.g., ) .

- Data Presentation : Follow IUPAC guidelines for chemical nomenclature. Use SI units and ± SEM in tables. For spectral data, include integration values and coupling constants in supplementary files .

- Ethical Reporting : Acknowledge collaborators and funding sources per journal guidelines (e.g., ACS, RSC). Cite original methodologies, not review articles, to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.